2-Tridecenal

Description

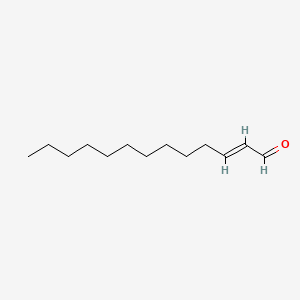

Structure

3D Structure

Properties

IUPAC Name |

(E)-tridec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-13H,2-10H2,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUNAKQXJLHODT-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052518 | |

| Record name | (2E)-2-Tridecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or slightly yellowish liquid; Oily, citus aroma | |

| Record name | 2-Tridecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 to 118.00 °C. @ 10.00 mm Hg | |

| Record name | 2-Tridecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Tridecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Tridecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.842-0.862 | |

| Record name | 2-Tridecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7069-41-2, 7774-82-5 | |

| Record name | trans-2-Tridecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7069-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tridecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tridecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tridecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Tridecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-tridecen-2-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridec-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TRIDECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C950P0MYML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Tridecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-tridec-2-enal: From Chemical Identity to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-tridec-2-enal, a naturally occurring α,β-unsaturated aldehyde. This document consolidates its chemical identity, physicochemical properties, synthesis, analytical methods, and known biological activities, with a focus on its potential applications in research and drug development.

Chemical Identity and Properties

(E)-tridec-2-enal is a long-chain aliphatic aldehyde characterized by a carbon-carbon double bond between the second and third carbon atoms in a trans configuration.

IUPAC Name: (E)-tridec-2-enal[][2][3]

Synonyms: (2E)-2-Tridecenal, trans-2-Tridecenal[][4]

The physicochemical properties of (E)-tridec-2-enal are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O | [][5] |

| Molecular Weight | 196.33 g/mol | [][2] |

| Appearance | Colorless to pale yellow oily liquid | [] |

| Density | 0.85 g/mL at 25 °C | [][5] |

| Boiling Point | 115-118 °C at 10 mmHg | [5] |

| Refractive Index | 1.459 at 20 °C | [5] |

| Water Solubility | 2.353 mg/L at 25 °C (estimated) | [] |

Synthesis and Analysis

Synthesis

The primary method for the synthesis of α,β-unsaturated aldehydes like (E)-tridec-2-enal is the Aldol Condensation . This reaction involves the base- or acid-catalyzed reaction of an aldehyde or ketone with another enolizable carbonyl compound to form a β-hydroxy aldehyde or ketone, which then dehydrates to the α,β-unsaturated product.

A plausible synthetic route for (E)-tridec-2-enal would involve the condensation of undecanal with acetaldehyde.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile compounds such as (E)-tridec-2-enal.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This protocol outlines a general procedure for the qualitative and quantitative analysis of (E)-tridec-2-enal in a sample matrix.

-

Sample Preparation:

-

Accurately weigh or measure the sample into a headspace vial.

-

For solid samples, addition of a salt solution (e.g., NaCl) can improve the release of volatile compounds.

-

Seal the vial with a septum and cap.

-

-

HS-SPME Extraction:

-

Incubate the vial at a controlled temperature (e.g., 50-80 °C) for a specific duration (e.g., 10-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

Injection: Insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

-

GC Column: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-350.

-

-

Data Analysis:

-

Identify (E)-tridec-2-enal by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantification can be achieved by using an internal standard and creating a calibration curve.

-

Biological Activity and Signaling Pathways

As an α,β-unsaturated aldehyde, (E)-tridec-2-enal is a reactive electrophile that can interact with cellular nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for its biological activities.

Antimicrobial Activity

(E)-tridec-2-enal, like other 2-alkenals, is known to possess antimicrobial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane.

The lipophilic alkyl chain of (E)-tridec-2-enal facilitates its partitioning into the lipid bilayer of the cell membrane. The electrophilic nature of the α,β-unsaturated aldehyde can then lead to interactions with membrane proteins and lipids, causing a loss of membrane integrity and function, ultimately leading to cell death.[6][7][8][9]

Inflammatory Signaling

(E)-tridec-2-enal is a product of lipid peroxidation, a process that is heightened during oxidative stress and inflammation.[10][11] As such, it can act as a signaling molecule in redox-sensitive pathways. α,β-Unsaturated aldehydes are known to modulate the activity of key inflammatory transcription factors like NF-κB and the MAP kinase (MAPK) pathway.[12][13]

The electrophilic nature of (E)-tridec-2-enal allows it to react with cysteine residues on proteins such as Keap1, which leads to the activation of the Nrf2 antioxidant response. Additionally, it can influence the IKK complex, a key regulator of NF-κB activation. This can lead to a complex cellular response that can be either pro- or anti-inflammatory depending on the cellular context and concentration of the aldehyde.[13]

Conclusion

(E)-tridec-2-enal is a multifaceted molecule with relevance in flavor and fragrance chemistry, as well as in the study of biological processes such as microbial pathogenesis and inflammation. Its reactivity as an α,β-unsaturated aldehyde is central to its biological effects. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into its specific molecular targets and signaling pathways to fully elucidate its therapeutic and toxicological potential.

References

- 2. 2-Tridecenal | C13H24O | CID 5283363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (E)- (CAS 7069-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (E)-2-tridecenal, 7069-41-2 [thegoodscentscompany.com]

- 5. (E)-Tridec-2-enal [chembk.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Tridecenal: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecenal is an unsaturated aldehyde with a 13-carbon backbone that plays a significant role in the fields of flavor and fragrance chemistry. It is a naturally occurring compound found in a variety of plants, most notably in cilantro (coriander leaf oil), where it contributes to the characteristic aroma.[1] Beyond its sensory properties, this compound is gaining interest in the biomedical field for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological interactions of this compound, with a focus on its isomeric forms, (E)-2-Tridecenal and (Z)-2-Tridecenal.

Chemical Structure and Isomerism

This compound exists as two geometric isomers, (E)-2-Tridecenal (trans) and (Z)-2-Tridecenal (cis), which differ in the spatial arrangement of the substituents around the carbon-carbon double bond. The (E)-isomer is generally the more stable and common form.

Below is a diagram illustrating the chemical structures of both (E)- and (Z)-2-Tridecenal.

References

The Botanical Origin of 2-Tridecenal: A Technical Guide for Researchers

An in-depth exploration of the natural plant sources, biosynthesis, and analytical methodologies for the bioactive aldehyde, 2-Tridecenal.

Introduction

This compound, a C13 α,β-unsaturated aldehyde, is a volatile organic compound of significant interest due to its distinct aroma and potential bioactive properties. Predominantly recognized for its characteristic "soapy" or "waxy" cilantro-like scent, this compound is a key contributor to the flavor profile of several plant species. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural botanical sources of this compound, its biosynthesis, and the experimental protocols for its extraction and quantification.

Natural Occurrence in the Plant Kingdom

The primary and most well-documented natural source of this compound is the herb Coriandrum sativum L., commonly known as coriander or cilantro.[1][2] This compound is a significant component of the essential oil derived from coriander leaves, contributing to its characteristic aroma.[3] While present in various parts of the plant, the concentration of this compound is particularly notable in the foliage.

Beyond coriander, research has indicated the presence of this compound in other plant species, although often in lower concentrations. Studies on the volatile compounds of Houttuynia cordata have also suggested the presence of various aliphatic aldehydes, which may include this compound. Further investigation into a wider range of plant species is warranted to fully elucidate the distribution of this compound in nature.

Quantitative Analysis of this compound in Coriandrum sativum

The concentration of this compound in the essential oil of Coriandrum sativum can vary depending on factors such as the specific cultivar, growing conditions, and harvesting time. The following table summarizes quantitative data from various studies that have analyzed the chemical composition of coriander essential oil.

| Plant Species | Plant Part | This compound Concentration (% of Essential Oil) | Reference |

| Coriandrum sativum L. | Leaves | 3.56% | [4] |

| Coriandrum sativum L. var. vulgare alef | Foliage | 6.669% | [5] |

| Coriandrum sativum L. | Leaves (grown under red LEDs) | Significantly increased | [6] |

Biosynthesis of this compound in Plants

The biosynthesis of long-chain aldehydes, such as this compound, in plants is primarily attributed to the fatty acid hydroperoxide lyase (HPL) pathway .[1][7] This pathway is a branch of the broader lipoxygenase (LOX) pathway, which is involved in plant defense and signaling. The process begins with the oxygenation of polyunsaturated fatty acids.

The key steps leading to the formation of aldehydes are:

-

Lipoxygenase (LOX) Action : Polyunsaturated fatty acids, such as linoleic acid (C18:2) or linolenic acid (C18:3), are oxygenated by lipoxygenase enzymes to form fatty acid hydroperoxides.[1][7]

-

Hydroperoxide Lyase (HPL) Cleavage : The resulting unstable hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL), a type of cytochrome P450 enzyme.[1][7] This cleavage results in the formation of a short-chain omega-oxo acid and a volatile aldehyde. The chain length of the resulting aldehyde is dependent on the position of the hydroperoxide group on the fatty acid backbone. For the formation of a C13 aldehyde like this compound, a C18 fatty acid would likely undergo cleavage at the C13 position.

Experimental Protocols

The extraction and analysis of this compound from plant sources typically involve the isolation of the essential oil followed by chromatographic separation and mass spectrometric identification.

Essential Oil Extraction

A common method for extracting essential oils from plant material is hydrodistillation .

-

Materials :

-

Fresh or dried plant material (e.g., Coriandrum sativum leaves)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate

-

-

Procedure :

-

Weigh a known amount of the plant material (e.g., 100 g of fresh leaves) and place it into a round-bottom flask.[8]

-

Add a sufficient volume of distilled water to cover the plant material (e.g., 1 L).[8]

-

Connect the flask to a Clevenger-type apparatus and a condenser.

-

Heat the mixture to boiling and maintain a gentle reflux for a specified duration (e.g., 3 hours).[8]

-

The steam and volatile compounds will rise, condense, and collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

-

After the extraction is complete, allow the apparatus to cool.

-

Carefully collect the essential oil layer.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed vial at a low temperature (e.g., -4°C) until analysis.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in essential oils.

-

Instrumentation :

-

Procedure :

-

Sample Preparation : Dilute the extracted essential oil in a suitable solvent (e.g., hexane or chloroform) to an appropriate concentration (e.g., 1%).

-

Injection : Inject a small volume of the diluted sample (e.g., 1 µL) into the GC injection port.[8]

-

Chromatographic Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is gradually increased (temperature programming) to separate the compounds based on their boiling points and polarity. A typical temperature program might be: initial temperature of 50°C, ramped up to 260°C at a rate of 5°C/min.[10]

-

Mass Spectrometry Detection : As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, generating a unique mass spectrum for each compound.

-

Compound Identification : The obtained mass spectrum of an unknown compound is compared with the spectra in a reference library (e.g., NIST, Wiley) to confirm its identity.[11][12] The retention time of the compound can also be compared to that of a known standard for further confirmation.

-

Quantification : The relative percentage of each compound in the essential oil is determined by integrating the area of its corresponding peak in the total ion chromatogram.[13]

-

Conclusion

This compound is a naturally occurring aldehyde with Coriandrum sativum being its most prominent botanical source. Its biosynthesis follows the well-established fatty acid hydroperoxide lyase pathway. The methodologies of hydrodistillation coupled with GC-MS analysis provide a robust framework for the extraction, identification, and quantification of this compound. This technical guide provides a foundational understanding for researchers aiming to explore the natural sources and potential applications of this compound.

References

- 1. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid hydroperoxides pathways in plants. A review. | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 3. scribd.com [scribd.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Flavour characterisation and free radical scavenging activity of coriander (Coriandrum sativum L.) foliage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth Spectrum Complexity Dictates Aromatic Intensity in Coriander (Coriandrum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coriandrum sativum L., essential oil as a promising source of bioactive compounds with GC/MS, antioxidant, antimicrobial activities: in vitro and in silico predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukm.my [ukm.my]

- 10. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Enigmatic Pathway of 2-Tridecenal Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tridecenal, a C13 α,β-unsaturated aldehyde, is a semiochemical found in various organisms, playing roles in defense and communication. Despite its significance, the precise biosynthetic pathway of this compound remains largely uncharacterized. This technical guide synthesizes the current understanding of fatty acid metabolism to propose a putative biosynthetic route for this compound. We delve into the likely enzymatic steps, drawing parallels with known pathways for other unsaturated aldehydes in plants and insects. This document also outlines key experimental protocols and data presentation strategies to facilitate further research into this intriguing metabolic pathway, with a view to its potential applications in drug development and pest management.

Introduction

This compound is a naturally occurring aldehyde that has been identified as a component of the defensive secretions of various insects and is also found in some plants, such as Coriandrum sativum (coriander). Its biological activity as a repellent and signaling molecule makes its biosynthetic pathway a subject of interest for the development of novel pest control agents and for understanding chemical ecology. The biosynthesis of unsaturated aldehydes in organisms typically originates from fatty acid metabolism, involving a series of desaturation and reduction reactions. However, the specific enzymes and intermediates leading to the formation of a C13 aldehyde like this compound are not well-established. This guide aims to provide a comprehensive overview of the hypothesized pathway and to furnish researchers with the necessary tools to investigate it further.

Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of this compound is presumed to start from the C13 saturated fatty acid, tridecanoic acid. The overall transformation requires the introduction of a double bond at the C2 position and the reduction of the carboxylic acid group to an aldehyde. This process can be conceptually broken down into the following key enzymatic steps:

-

Activation of Tridecanoic Acid: The pathway is initiated by the activation of tridecanoic acid to its coenzyme A (CoA) thioester, tridecanoyl-CoA. This reaction is catalyzed by an Acyl-CoA synthetase (ACS) .

-

Desaturation: The key step for the introduction of the double bond is catalyzed by a fatty acyl-CoA desaturase . Specifically, a Δ²-desaturase would act on tridecanoyl-CoA to form trans-2-tridecenoyl-CoA.

-

Reduction to Aldehyde: The final step involves the reduction of the acyl-CoA intermediate to the corresponding aldehyde. This is likely carried out by a fatty acyl-CoA reductase (FAR) .

An alternative, though less direct, pathway could involve the initial reduction of tridecanoyl-CoA to tridecanal, followed by a desaturation step to introduce the double bond at the C2 position. However, the desaturation of an aldehyde is less common in primary metabolism.

Below is a graphical representation of the proposed primary biosynthetic pathway.

Quantitative Data Summary

Currently, there is a significant lack of quantitative data in the literature regarding the biosynthesis of this compound. To facilitate future research, it is crucial to collect data on enzyme kinetics, substrate and product concentrations, and overall pathway flux. The following tables provide a template for organizing such data once it becomes available.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |

| Acyl-CoA Synthetase | Tridecanoic Acid | |||||

| Δ²-Desaturase | Tridecanoyl-CoA | |||||

| Fatty Acyl-CoA Reductase | trans-2-Tridecenoyl-CoA |

Table 2: Metabolite Concentrations in a Model Organism (e.g., Coriandrum sativum)

| Metabolite | Tissue/Cellular Compartment | Concentration (µg/g fresh weight) | Standard Deviation |

| Tridecanoic Acid | |||

| Tridecanoyl-CoA | |||

| trans-2-Tridecenoyl-CoA | |||

| This compound |

Experimental Protocols

To elucidate the proposed pathway and gather the necessary quantitative data, a combination of biochemical and molecular biology techniques will be required. Below are detailed methodologies for key experiments.

Identification and Characterization of Pathway Intermediates

Objective: To identify and quantify the proposed intermediates (tridecanoyl-CoA and trans-2-tridecenoyl-CoA) in an organism known to produce this compound.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Homogenize fresh tissue (e.g., coriander leaves or insect glands) in a suitable extraction buffer (e.g., methanol/water, 80:20, v/v) on ice.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and perform a solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoAs.

-

Elute the acyl-CoAs with an appropriate solvent (e.g., acetonitrile with 0.1% formic acid).

-

Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Use selected reaction monitoring (SRM) for targeted quantification of the predicted intermediates based on their expected precursor and product ion masses.

-

The following diagram illustrates the experimental workflow for intermediate identification.

Enzyme Assays

Objective: To functionally characterize the enzymes involved in the pathway.

Methodology: In Vitro Recombinant Enzyme Assays

-

Gene Identification and Cloning:

-

Identify candidate genes for ACS, desaturase, and FAR in the target organism's genome or transcriptome based on homology to known enzymes.

-

Amplify the coding sequences by PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

-

Protein Expression and Purification:

-

Transform the expression constructs into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Activity Assays:

-

Acyl-CoA Synthetase Assay: Incubate the purified ACS with tridecanoic acid, ATP, and CoA. Monitor the formation of tridecanoyl-CoA by LC-MS or by a coupled spectrophotometric assay.

-

Desaturase Assay: Incubate the purified desaturase with tridecanoyl-CoA and a suitable electron donor system (e.g., cytochrome b5, cytochrome b5 reductase, and NADPH). Analyze the formation of trans-2-tridecenoyl-CoA by GC-MS after hydrolysis and derivatization, or directly by LC-MS.

-

Fatty Acyl-CoA Reductase Assay: Incubate the purified FAR with trans-2-tridecenoyl-CoA and NADPH. Monitor the consumption of NADPH spectrophotometrically at 340 nm and confirm the production of this compound by GC-MS.

-

The logical relationship for confirming enzyme function is depicted below.

Conclusion and Future Directions

The biosynthesis of this compound presents an exciting area of research with potential applications in agriculture and medicine. While a plausible pathway involving an acyl-CoA synthetase, a Δ²-desaturase, and a fatty acyl-CoA reductase is proposed, it remains to be experimentally validated. The protocols and frameworks provided in this guide offer a roadmap for researchers to systematically investigate this pathway. Future work should focus on the identification and characterization of the specific enzymes from organisms like Coriandrum sativum and relevant insect species. Furthermore, elucidating the regulatory mechanisms governing this pathway will be crucial for any future metabolic engineering efforts aimed at the production of this compound. The successful elucidation of this pathway will not only fill a gap in our understanding of fatty acid metabolism but also open up new avenues for the biotechnological production of this valuable semiochemical.

The Putative Role of 2-Tridecenal in Lipid Metabolism and Transport: A Technical Guide for Researchers

Disclaimer: Direct research on the role of 2-tridecenal in lipid metabolism and transport is currently unavailable in published scientific literature. This guide, therefore, presents a hypothesized role based on the established metabolic pathways of similar molecules, particularly its likely conversion to tridecanoic acid. The information provided is intended to guide future research and should be interpreted as a theoretical framework.

Introduction

This compound is an unsaturated aldehyde that is found naturally in various plants, including coriander (Coriandrum sativum). While its primary applications are in the fragrance and flavor industries, its structural similarity to other bioactive lipid molecules suggests a potential, yet unexplored, role in metabolic regulation. This technical guide outlines the putative metabolic fate of this compound and explores the potential mechanisms by which its primary metabolite, tridecanoic acid, may influence lipid metabolism and transport.

Putative Metabolic Pathway of this compound

Based on the known metabolism of other α,β-unsaturated aldehydes, this compound is likely metabolized in a two-step process involving reduction and oxidation to ultimately form tridecanoic acid, a 13-carbon saturated odd-chain fatty acid.

-

Reduction of the Alkene Bond: The α,β-unsaturated bond of this compound can be reduced by enzymes such as 2-alkenal reductases, yielding tridecanal.

-

Oxidation of the Aldehyde: The resulting saturated aldehyde, tridecanal, is then likely oxidized to tridecanoic acid by aldehyde dehydrogenases.

Alternatively, this compound could be directly oxidized to 2-tridecenoic acid, which would then be reduced and enter fatty acid metabolism pathways. The primary and most probable metabolic end-product relevant to lipid signaling is tridecanoic acid.

A Technical Guide to the Biological Activity of 2-Tridecenal in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecenal is an α,β-unsaturated fatty aldehyde, specifically a monounsaturated fatty aldehyde, that has been identified in plants such as Coriandrum sativum (coriander).[1] Due to its characteristic aroma, it is utilized as a fragrance and flavoring agent.[2][3][4] Beyond its organoleptic properties, preliminary studies indicate that this compound possesses biological activities, including cytotoxicity, that warrant further investigation for potential therapeutic applications.[5]

This technical guide provides an in-depth overview of the known and potential biological activities of this compound at the cellular level. It consolidates available data, outlines relevant experimental protocols for its study, and proposes potential mechanisms of action based on the activities of structurally related compounds.

Core Biological Activity: Cytotoxicity

The primary characterized biological effect of this compound is its cytotoxicity. While it is not found to be genotoxic, it demonstrates positive results in cytotoxicity assays.[5] This foundational activity suggests that this compound can induce cell death, a characteristic that is a cornerstone of many anticancer agents.[6][7][8]

Quantitative Data on Biological Effects

The available quantitative data for this compound is limited but provides a basis for its bioactivity profile.

| Parameter | Assay/Method | Result | Finding | Reference |

| Cytotoxicity | BlueScreen Assay | Positive (<80% relative cell density) | The compound induces cell death. | [5] |

| Genotoxicity | BlueScreen Assay | Negative | The compound does not appear to damage genetic material. | [5] |

| Skin Sensitization | Weight of Evidence (WoE) | No Expected Sensitization Induction Level (NESIL) of 230 μg/cm² | Considered a skin sensitizer based on read-across data. | [5] |

Hypothesized Mechanism of Action: ROS-Mediated Apoptosis

While direct studies on the apoptotic mechanism of this compound are not yet available, the activity of similar α,β-unsaturated aldehydes and other cytotoxic natural compounds suggests a likely mechanism involving the induction of oxidative stress and subsequent activation of the intrinsic apoptotic pathway.

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), act as critical signaling molecules.[9][10][11] At low levels, they regulate normal cellular processes, but at high concentrations, they induce cellular damage, leading to programmed cell death (apoptosis).[10] Many anticancer compounds exert their effects by elevating intracellular ROS levels.[12][13] For instance, 2'-hydroxycinnamaldehyde (HCA), a related compound, induces apoptosis through ROS generation and the inhibition of the STAT3 signaling pathway.[14]

The proposed pathway for this compound is as follows:

-

Induction of Oxidative Stress: this compound enters the cell and disrupts the redox balance, leading to a significant increase in intracellular ROS.

-

Mitochondrial Dysfunction: Elevated ROS levels damage the mitochondria, the primary source of intracellular ROS.[12] This leads to the loss of mitochondrial membrane potential (ΔΨm) and increases the permeability of the outer mitochondrial membrane.

-

Activation of Intrinsic Apoptotic Pathway: The compromised mitochondrial membrane releases pro-apoptotic factors, including cytochrome c, into the cytosol.[15][16] This event triggers the formation of the apoptosome and activates initiator caspases, such as caspase-9.[12][16][17]

-

Execution of Apoptosis: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[12][15][17] Caspase-3 is responsible for cleaving key cellular substrates, such as PARP-1, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[15]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed ROS-mediated apoptotic pathway induced by this compound.

References

- 1. This compound | C13H24O | CID 5283363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 7774-82-5 [thegoodscentscompany.com]

- 3. This compound predominantly trans, = 95 , stabilized, FCC, FG 7774-82-5 [sigmaaldrich.com]

- 4. (E)-2-tridecenal, 7069-41-2 [thegoodscentscompany.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancing anticancer activity through the combination of bioreducing agents and triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Anticancer Activity of an Electron-Deficient Organoruthenium(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling Functions of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reactive oxygen species and cell signaling. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mitochondrial Release of Caspase-2 and -9 during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of the mitochondrial caspase pathway and subsequent calpain activation in monkey RPE cells cultured under zinc depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Insect Olfactory Perception of 2-Tridecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecenal, a long-chain unsaturated aldehyde, is a significant semiochemical in the insect world, playing a crucial role in behaviors such as defense and communication. As a common component of the defensive secretions of various Hemipteran species, particularly stink bugs (Pentatomidae), it often functions as an alarm pheromone, signaling danger and inducing dispersal among conspecifics.[1] The potent bioactivity of this compound and related aliphatic aldehydes presents a compelling avenue for the development of novel pest management strategies and provides a valuable tool for investigating the intricacies of insect olfaction. This technical guide provides an in-depth overview of the current understanding of this compound perception in insects, focusing on electrophysiological and behavioral responses, the underlying molecular mechanisms, and detailed experimental protocols for its study.

Electrophysiological and Behavioral Responses to this compound and Related Aldehydes

The perception of this compound and structurally similar aldehydes by insects is primarily mediated through their sophisticated olfactory systems. Electrophysiological techniques, such as Electroantennography (EAG) and Single Sensillum Recording (SSR), have been instrumental in quantifying the antennal responses to these compounds. Behavioral assays, including olfactometer studies, provide crucial insights into the resulting behavioral outputs, such as attraction or repulsion.

While specific quantitative data for this compound is limited in the current body of literature, studies on related aldehydes in Hemiptera offer valuable insights into the likely responses. For instance, (E)-2-decenal, a shorter-chain analogue, has been shown to elicit significant electrophysiological and behavioral responses in the brown marmorated stink bug, Halyomorpha halys.

Table 1: Electrophysiological (EAG) Responses of Halyomorpha halys to (E)-2-Decenal

| Compound | Concentration | Mean EAG Response (mV) ± SE | Reference |

| (E)-2-Decenal | 10 µg | 0.85 ± 0.07 | (Zhong et al., 2018) |

| (E)-2-Decenal | 1 µg | 0.52 ± 0.05 | (Zhong et al., 2018) |

| (E)-2-Decenal | 0.1 µg | 0.21 ± 0.03 | (Zhong et al., 2018) |

| Hexane (Control) | - | 0.12 ± 0.02 | (Zhong et al., 2018) |

Table 2: Behavioral Responses of Halyomorpha halys to (E)-2-Decenal in a Y-tube Olfactometer

| Compound | Concentration | Preference Index ± SE | Behavioral Response | Reference |

| (E)-2-Decenal | 10 µg | -0.78 ± 0.06 | Strong Repellency | (Zhong et al., 2018) |

| (E)-2-Decenal | 1 µg | -0.55 ± 0.08 | Moderate Repellency | (Zhong et al., 2018) |

| (E)-2-Decenal | 0.1 µg | -0.23 ± 0.10 | Weak Repellency | (Zhong et al., 2018) |

| Hexane (Control) | - | 0.05 ± 0.09 | No Preference | (Zhong et al., 2018) |

Note: The Preference Index is calculated as (Number of insects in odor arm - Number of insects in control arm) / Total number of insects. A negative value indicates repellency, a positive value indicates attraction, and a value around zero indicates no preference.

Furthermore, n-tridecane, a saturated hydrocarbon with the same carbon chain length as this compound, is a common component of stink bug scent glands and has been shown to elicit antennal responses in parasitoid wasps that use these cues to locate their hosts.[2] This suggests that the C13 carbon chain is a salient feature for olfactory detection in these insects.

Molecular Mechanisms of this compound Perception

The detection of this compound at the molecular level begins with its interaction with proteins in the insect's antennal sensilla. This process involves a multi-step signaling cascade.

Odorant Binding Proteins (OBPs)

Volatile semiochemicals like this compound are hydrophobic molecules that must traverse the aqueous sensillar lymph to reach the olfactory receptors on the dendritic membrane of olfactory sensory neurons (OSNs). Odorant Binding Proteins (OBPs) are small, soluble proteins abundant in the sensillar lymph that are thought to bind to odorants and transport them to the receptors. In Halyomorpha halys, several OBPs have been identified that show high binding affinity to the related aldehyde, (E)-2-decenal, suggesting that specific OBPs are likely involved in the perception of this compound.

Olfactory Receptors (ORs)

The definitive recognition of this compound occurs at the surface of Olfactory Receptors (ORs), which are transmembrane proteins located on the dendrites of OSNs. Insect ORs are ligand-gated ion channels that form a heteromeric complex consisting of a highly conserved co-receptor (Orco) and a variable, odorant-specific OR subunit. The binding of an odorant to the specific OR subunit triggers a conformational change in the receptor complex, leading to the opening of the ion channel and the generation of an electrical signal.

To date, the specific olfactory receptor(s) for this compound have not been definitively identified or "deorphanized" in any insect species. However, research on the functional characterization of ORs in various insects has shown that some receptors are broadly tuned to a range of aliphatic aldehydes. It is highly probable that one or more of these types of ORs are responsible for the detection of this compound. The process of identifying these specific receptors, known as deorphanization, is a critical area of ongoing research.

Experimental Protocols

The study of insect olfactory perception of this compound relies on a suite of well-established experimental techniques. The following are detailed protocols for key experiments.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus. It provides a rapid assessment of whether an insect can detect a particular compound.

Methodology:

-

Insect Preparation: An insect is immobilized, and its head is excised. Two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are used. The reference electrode is inserted into the back of the head capsule, and the recording electrode is slipped over the tip of the antenna.

-

Stimulus Delivery: A known concentration of this compound, dissolved in a solvent like hexane or mineral oil, is applied to a filter paper strip. The strip is placed inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette, delivering the odorant to the antenna.

-

Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response.

-

Data Analysis: The EAG responses to this compound are compared to the responses to a solvent control and a standard reference compound.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum. This provides information on the specific neuronal populations that respond to a given odorant.

Methodology:

-

Insect Preparation: The insect is immobilized in a pipette tip or on a slide with wax or double-sided tape, with its antenna exposed and stabilized.

-

Electrode Placement: A sharpened tungsten or glass recording electrode is carefully inserted into the base of a single olfactory sensillum. A reference electrode is inserted into the insect's eye or another part of the body.

-

Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is directed over the antenna. A puff of air carrying this compound is injected into this airstream for a defined duration.

-

Recording and Analysis: The action potentials (spikes) from the OSNs within the sensillum are recorded. The change in spike frequency in response to the odorant stimulus is calculated by subtracting the spontaneous firing rate (before the stimulus) from the firing rate during the stimulus.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Tridecenal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the (E) and (Z) isomers of 2-tridecenal. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental considerations.

Core Physicochemical Properties

The following tables summarize the key quantitative data for the isomers of this compound. Data for the (E)-isomer is more readily available due to its prevalence as the major component in commercial preparations. Information on the pure (Z)-isomer is limited in the current literature.

Table 1: General and Physical Properties of this compound Isomers

| Property | (E)-2-Tridecenal | (Z)-2-Tridecenal |

| CAS Number | 7069-41-2[1] | 74962-99-5 (for the corresponding alcohol)[2] |

| Molecular Formula | C₁₃H₂₄O[1] | C₁₃H₂₄O |

| Molecular Weight | 196.33 g/mol [1] | 196.33 g/mol |

| Appearance | Colorless to pale yellow oily liquid[3][4] | Data not available |

| Boiling Point | 115-118 °C at 10 mmHg[5] | Data not available |

| Density | 0.85 g/mL at 25 °C[5] | Data not available |

| Refractive Index | n20/D 1.459[5] | Data not available |

Table 2: Solubility and Partitioning of (E)-2-Tridecenal

| Property | Value |

| Water Solubility | Insoluble[3][4] |

| Solubility in Organic Solvents | Soluble in alcohol[4] |

| LogP (Octanol-Water Partition Coefficient) | 5.3[1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound isomers.

Table 3: Spectroscopic Data for (E)-2-Tridecenal

| Technique | Key Data Points |

| ¹H NMR | Data available through spectral databases.[1] |

| ¹³C NMR | Data available through spectral databases.[1] |

| Mass Spectrometry (MS) | Available spectral data can be found in public repositories.[6] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound isomers are not extensively published. However, based on general organic chemistry principles and related literature, the following methodologies are proposed.

Synthesis of this compound Isomers via Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[7][8][9][10][11]

Diagram of the Wittig Reaction Workflow:

References

- 1. This compound | C13H24O | CID 5283363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-Tridec-2-en-1-ol | C13H26O | CID 5364998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 7774-82-5 [thegoodscentscompany.com]

- 4. This compound, 7774-82-5 [perflavory.com]

- 5. This compound predominantly trans, = 95 , stabilized, FCC, FG 7774-82-5 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Wittig Reaction [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Toxicological and Safety Profile of 2-Tridecenal

Introduction

This compound (CAS No. 7774-82-5) is an unsaturated aliphatic aldehyde utilized as a flavor and fragrance ingredient.[1] Its application in consumer products necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including detailed experimental protocols for key studies and a summary of quantitative data. The safety assessment often employs read-across approaches, utilizing data from structurally similar molecules to evaluate endpoints where data for this compound is not available.[2]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and its read-across analogs.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LDLo | Rat | Oral | 5000 mg/kg | [1][3] |

| LD50 | Mouse | Oral | > 5000 mg/kg | [1][3] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [1][3][4] |

| LD50 | Guinea Pig | Dermal | > 5000 mg/kg | [1][3] |

Table 2: Repeated Dose Toxicity (via Read-Across)

| Study Type | Read-Across Analog | Species | NOAEL | Reference |

| Subchronic (13-week) | hexen-2-al | Rat | 200 mg/kg/day | [2] |

Table 3: Skin Sensitization

| Endpoint | Read-Across Analog | Value | Reference |

| NESIL | 2-decenal | 230 µg/cm² | [2] |

Table 4: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| BlueScreen | Human Cells | With & Without | Negative | [2] |

| Ames Test (Read-Across) | S. typhimurium | With & Without | Non-mutagenic | [2] |

| In Vivo Micronucleus (Read-Across) | Mouse Bone Marrow | N/A | Non-clastogenic | [2] |

Table 5: Local Irritation

| Endpoint | Finding | Reference |

| Skin Irritation | Causes skin irritation | [5][6] |

| Eye Irritation | Causes serious eye irritation | [5][6] |

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below.

Acute Toxicity Testing (Oral & Dermal)

The acute toxicity of this compound was evaluated via oral and dermal routes in multiple species. While the specific guideline for the cited 1988 study is not detailed, a typical protocol would align with OECD Guidelines for the Testing of Chemicals.

-

Objective: To determine the median lethal dose (LD50) or lowest observed lethal dose (LDLo) following a single administration.

-

Methodology (Oral):

-

Methodology (Dermal):

-

Animal models such as rabbits and guinea pigs are employed.[1][3]

-

A single dose of the substance is applied to a shaved area of the skin (approx. 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

-

Observations for mortality and signs of toxicity are conducted for 14 days.

-

Genotoxicity Assessment

A battery of tests was used to assess the genotoxic potential of this compound, relying on both direct testing and read-across data.

-

BlueScreen Assay:

-

Objective: To screen for potential genotoxicity and cytotoxicity.

-

Methodology: This is a human cell-based assay that measures the cellular response to DNA damage. This compound was tested both with and without metabolic activation. A positive result for cytotoxicity is noted if relative cell density is below 80%.[2]

-

-

Ames Test (Read-Across from trans-2-dodecenal):

-

Objective: To detect point mutations (gene mutations).

-

Methodology (conforming to OECD TG 471):

-

Histidine-dependent strains of Salmonella typhimurium (TA98, TA100, TA102, TA1535, TA1537) are used.[2]

-

The strains are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

-

The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.[2]

-

-

-

In Vivo Micronucleus Test (Read-Across from trans-2-dodecenal):

-

Objective: To detect chromosomal damage (clastogenicity) or damage to the mitotic apparatus.

-

Methodology (conforming to OECD TG 474):

-

Mice are treated with the test substance, typically via oral gavage, at multiple dose levels.[2]

-

Bone marrow is extracted at 24 and 48 hours post-treatment.

-

Polychromatic erythrocytes (PCEs) are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes left behind during cell division.

-

A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates clastogenicity.[2]

-

-

Repeated Dose Toxicity Assessment (Read-Across)

Due to insufficient data for this compound, a 13-week subchronic study on the read-across analog hexen-2-al was used to determine the No Observed Adverse Effect Level (NOAEL).

-

Objective: To identify adverse effects from repeated exposure and determine a NOAEL.

-

Methodology:

-

CFE rats (15 per sex per dose group) were administered hexen-2-al in their diet at concentrations of 0, 260, 640, 1600, or 4000 ppm for 13 weeks.[2]

-

This corresponds to equivalent doses of 0, 13, 32, 80, or 200 mg/kg/day.[2]

-

Endpoints monitored included mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

-

The NOAEL was established as the highest dose at which no treatment-related adverse effects were observed.[2]

-

Visualizations of Toxicological Assessment Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for key safety assessments.

References

- 1. This compound, 7774-82-5 [thegoodscentscompany.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. This compound, 7774-82-5 [perflavory.com]

- 4. (E)-2-tridecenal, 7069-41-2 [thegoodscentscompany.com]

- 5. synerzine.com [synerzine.com]

- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]

Methodological & Application

Synthesis and Purification of 2-Tridecenal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecenal is an unsaturated aldehyde with applications in the flavor and fragrance industry and potential pharmacological activities. This document provides detailed protocols for the synthesis and purification of this compound, targeting high purity for research and development purposes. The synthesis methods covered include the Wittig reaction, Aldol condensation, and the oxidation of 2-tridecen-1-ol. Purification is detailed using silica gel column chromatography.

Synthesis of this compound

Three primary methods for the synthesis of this compound are presented below. Each method offers distinct advantages and may be selected based on available starting materials, desired stereoselectivity, and scale of the reaction.

Synthesis Methods Overview

| Method | Key Reactants | Typical Yield | Key Advantages |

| Wittig Reaction | Undecanal, (Formylmethyl)triphenylphosphonium salt | Moderate to High | High stereoselectivity for the (E)-isomer. |

| Aldol Condensation | Undecanal, Acetaldehyde | Variable | Utilizes readily available and inexpensive starting materials. |

| Oxidation of 2-Tridecen-1-ol | (E)-2-Tridecen-1-ol, Pyridinium chlorochromate (PCC) | High | Efficient conversion of the corresponding alcohol to the aldehyde. |

Experimental Protocols

This protocol describes the synthesis of (E)-2-Tridecenal from undecanal and a phosphonium ylide. The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good stereocontrol.[1][2][3]

Materials:

-

Undecanal

-

(Formylmethyl)triphenylphosphonium chloride

-

Sodium hydride (NaH) or other strong base

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (formylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which the color should change, indicating ylide formation.

-

Wittig Reaction: To the ylide solution at 0 °C, add a solution of undecanal (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Expected Yield: 60-80% (before purification).

This protocol outlines the base-catalyzed Aldol condensation of undecanal with acetaldehyde to form this compound.[4][5]

Materials:

-

Undecanal

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve undecanal (1.0 equivalent) in ethanol.

-

Add an aqueous solution of NaOH or KOH (e.g., 10% w/v) to the flask.

-

Cool the mixture in an ice bath and slowly add acetaldehyde (1.2 equivalents) with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Neutralize the reaction mixture with 1 M HCl.

-

Extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Expected Yield: 40-60% (before purification). The yield can be variable and optimization of reaction conditions may be required.

This protocol describes the oxidation of the allylic alcohol (E)-2-tridecen-1-ol to the corresponding aldehyde, (E)-2-Tridecenal, using pyridinium chlorochromate (PCC).

Materials:

-

(E)-2-Tridecen-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.

-

To this suspension, add a solution of (E)-2-tridecen-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature with stirring.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Expected Yield: >85% (before purification).

Purification of this compound

Purification of the crude this compound is crucial to remove byproducts and unreacted starting materials. Silica gel column chromatography is a standard and effective method.

Purification Protocol: Silica Gel Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Triethylamine (optional, for deactivation of silica gel)

-

Glass column

-

Collection tubes

Procedure:

-

Slurry Preparation and Column Packing:

-

Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

-

Add a thin layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a low-polarity solvent like hexane.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).

-

Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) if necessary to elute the product. The optimal solvent system should be determined by prior TLC analysis, aiming for an Rf value of 0.2-0.3 for the product.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the elution by TLC.

-

Combine the fractions containing the pure this compound.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

-

Purity Assessment: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial sources often report a purity of ≥95% for the trans-isomer.[4]

Quantitative Data Summary

| Synthesis Method | Reported Yield | Final Purity (predominantly trans) |

| Wittig Reaction | 60-80% | ≥95% |

| Aldol Condensation | 40-60% | ≥92% |

| Oxidation of Alcohol | >85% | ≥95% |

Visualized Workflows

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Wittig Reaction Logical Diagram

Caption: Logical steps of the Wittig reaction for this compound synthesis.

References

Application Notes and Protocols for the Quantification of 2-Tridecenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecenal is an α,β-unsaturated aldehyde that can be found in various biological and environmental matrices. As a reactive carbonyl species, its accurate quantification is crucial for research in areas such as oxidative stress, lipid peroxidation, flavor chemistry, and toxicology. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with information on sample preparation and potential biological significance.

Analytical Methodologies

The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode. Derivatization is often employed to improve the volatility and chromatographic behavior of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For aldehydes like this compound that lack a strong chromophore, a pre-column or post-column derivatization step is necessary to enable sensitive UV or fluorescence detection.

Section 1: Quantification of this compound by GC-MS

This section details the protocol for the quantification of this compound in biological samples using GC-MS with derivatization.

Experimental Workflow: GC-MS Analysis

Caption: General workflow for this compound quantification by GC-MS.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation and Extraction

-

For Liquid Samples (e.g., Plasma, Serum):

-

To 1 mL of the sample in a glass vial, add an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Perform a liquid-liquid extraction (LLE) by adding 2 mL of a non-polar solvent like hexane or ethyl acetate.

-

Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean vial.

-

Repeat the extraction process on the aqueous layer and combine the organic extracts.

-

Concentrate the combined organic extracts under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

-

For Solid Samples (e.g., Tissue):

-

Homogenize a known weight of the tissue sample in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Proceed with the liquid-liquid extraction as described for liquid samples.

-

-

Alternative: Solid-Phase Microextraction (SPME) for Volatiles:

-

Place a known amount of the sample (liquid or homogenized solid) into a headspace vial.

-

Add an internal standard.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.[1][2]

-

2. Derivatization

-

Prepare a fresh solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., 1 mg/mL in water or buffer).[3]

-

Add 50 µL of the PFBHA solution to the concentrated extract or directly to the SPME fiber (on-fiber derivatization).[3][4]

-

Adjust the pH to approximately 3-4 with a suitable acid if necessary.

-

Incubate the mixture at 60°C for 60 minutes to form the PFBHA-oxime derivative.[5]

-

If LLE was used, perform a final extraction with hexane to isolate the derivative.

3. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the this compound-PFBHA derivative. The specific ions will need to be determined by analyzing a standard, but a common fragment for PFBHA derivatives is m/z 181.[4]

-

Quantitative Data (Estimated)

The following table summarizes the expected quantitative performance for the GC-MS analysis of this compound. These values are estimates based on the analysis of similar long-chain aldehydes and should be validated in your laboratory.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| **Linearity (R²) ** | > 0.99 |

| Linear Range | 1 - 500 ng/mL |

| Recovery | 85 - 110% |

| Precision (RSD%) | < 15% |

Section 2: Quantification of this compound by HPLC-UV

This section outlines a protocol for quantifying this compound using HPLC with UV detection following derivatization with 2,4-Dinitrophenylhydrazine (DNPH).

Experimental Workflow: HPLC-UV Analysis

Caption: General workflow for this compound quantification by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation and Derivatization

-

To 1 mL of the sample, add an appropriate internal standard.

-